molecular formula C23H31NO B10791094 Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol

Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol

Cat. No.: B10791094
M. Wt: 337.5 g/mol
InChI Key: RGGWURWNJUDTIH-UHFFFAOYSA-N
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Description

Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol is a complex organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenyl-[1-(4-p-tolyl-butyl)-piperidin-4-yl]-methanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

[1-[4-(4-methylphenyl)butyl]piperidin-4-yl]-phenylmethanol

InChI

InChI=1S/C23H31NO/c1-19-10-12-20(13-11-19)7-5-6-16-24-17-14-22(15-18-24)23(25)21-8-3-2-4-9-21/h2-4,8-13,22-23,25H,5-7,14-18H2,1H3

InChI Key

RGGWURWNJUDTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCCN2CCC(CC2)C(C3=CC=CC=C3)O

Origin of Product

United States

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